Py(D)AlaboroPro

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

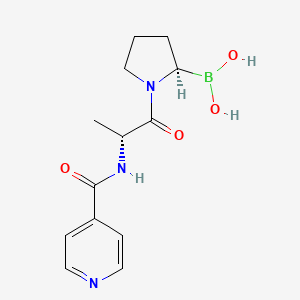

ARI-3099 is a synthetic organic compound known for its potent inhibition of fibroblast activation protein, alpha (FAP). This enzyme is involved in various biological processes, including tumor invasion and metastasis, making ARI-3099 a promising candidate for anti-cancer therapies .

Preparation Methods

The synthesis of ARI-3099 involves the modification of D-AlaboroPro at the amine residue, forming N-(Pyridine-4-carbonyl)-D-Ala-boroPro. The compound demonstrates low nanomolar potency and high selectivity for FAP . Industrial production methods typically involve the preparation of the compound in a controlled environment to ensure purity and efficacy. The preparation method for in vivo formula includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .

Chemical Reactions Analysis

ARI-3099 primarily undergoes inhibition reactions with fibroblast activation protein, alpha (FAP). It has been shown to block the activity of FAP in various biological systems, including mouse, monkey, and human plasma . The compound’s major product from these reactions is the prolonged half-life of circulating human fibroblast growth factor 21 (FGF-21) in mice .

Scientific Research Applications

ARI-3099 has significant applications in scientific research, particularly in the fields of cancer biology and metabolic disorders. It is used as an inhibitor of fibroblast activation protein, alpha (FAP), which plays a crucial role in tumor invasion and metastasis . The compound has also been investigated for its potential in prolonging the half-life of circulating human fibroblast growth factor 21 (FGF-21), making it a promising candidate for the treatment of type II diabetes and other metabolic disorders . Additionally, ARI-3099 has been explored for its use in radiolabeled fibroblast activation protein inhibitors for cancer imaging and therapy .

Mechanism of Action

ARI-3099 exerts its effects by inhibiting fibroblast activation protein, alpha (FAP). This enzyme is responsible for the proteolytic cleavage of various substrates, including human fibroblast growth factor 21 (FGF-21). By blocking FAP activity, ARI-3099 prolongs the half-life of circulating FGF-21, thereby regulating metabolism and potentially offering therapeutic benefits for metabolic disorders . The compound also targets tumor-associated fibroblasts, reducing tumor invasion and metastasis .

Comparison with Similar Compounds

ARI-3099 is unique in its high selectivity and potency for fibroblast activation protein, alpha (FAP). Similar compounds include other FAP inhibitors such as ARI-3996 and ARI-3099DOX. ARI-3996 delivers a Velcade-like proteasome inhibitor to tumors, while ARI-3099DOX delivers the chemotherapeutic agent doxorubicin . These compounds share the common feature of targeting FAP but differ in their specific applications and molecular structures.

Properties

Molecular Formula |

C13H18BN3O4 |

|---|---|

Molecular Weight |

291.11 g/mol |

IUPAC Name |

[(2R)-1-[(2R)-2-(pyridine-4-carbonylamino)propanoyl]pyrrolidin-2-yl]boronic acid |

InChI |

InChI=1S/C13H18BN3O4/c1-9(16-12(18)10-4-6-15-7-5-10)13(19)17-8-2-3-11(17)14(20)21/h4-7,9,11,20-21H,2-3,8H2,1H3,(H,16,18)/t9-,11+/m1/s1 |

InChI Key |

DRBWRJPFNOBNIO-KOLCDFICSA-N |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)[C@@H](C)NC(=O)C2=CC=NC=C2)(O)O |

Canonical SMILES |

B(C1CCCN1C(=O)C(C)NC(=O)C2=CC=NC=C2)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Fluoro-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonic acid](/img/structure/B10771546.png)

![N-(1-Methylethyl)-3-[(3-Prop-2-En-1-Ylbiphenyl-4-Yl)oxy]propan-1-Amine](/img/structure/B10771554.png)

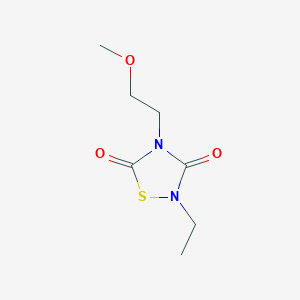

![4-{3-[2-Amino-5-(2-Methoxyethoxy)pyrimidin-4-Yl]-1h-Indol-5-Yl}-2-Methylbut-3-Yn-2-Ol](/img/structure/B10771558.png)

![[9-[4-[12-[[6-[[3-(1-Benzyl-3-methylimidazol-1-ium-4-yl)-1-[(1-methylpiperidin-4-yl)amino]-1-oxopropan-2-yl]amino]-5-[[2-(2-imino-3-methyl-1,3-thiazol-4-yl)acetyl]amino]-6-oxohexyl]carbamoylamino]dodecylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B10771560.png)

![[(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771582.png)

![4-[3-(2-benzylphenoxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10771590.png)

![N-[4-[[6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-3-hydroxy-1-[3-(1,3-thiazol-2-yl)phenyl]butan-2-yl]-2-methoxypropanamide](/img/structure/B10771605.png)

![(2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic Acid](/img/structure/B10771612.png)

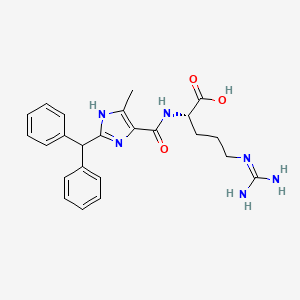

![2-[(2-benzhydryl-5-methyl-1H-imidazole-4-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10771619.png)

![[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771643.png)

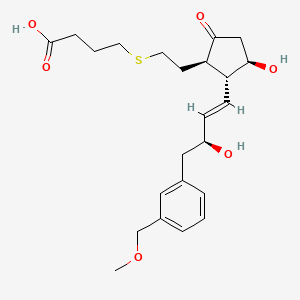

![5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)